molecular formula C17H13N5O B14155824 1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide CAS No. 82032-85-7

1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide

Cat. No.: B14155824
CAS No.: 82032-85-7
M. Wt: 303.32 g/mol
InChI Key: SSUUSOSARAGSNX-UHFFFAOYSA-N
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Description

1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide is a heterocyclic compound that features a pyridine and quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide typically involves multi-step reactions. One common method includes the condensation of pyridine derivatives with quinoxaline intermediates under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyridine and quinoxaline moieties, such as:

Uniqueness

1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

82032-85-7

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

5-oxido-1-(pyridin-4-ylmethyl)pyrido[3,2-b]quinoxalin-5-ium-2-imine

InChI

InChI=1S/C17H13N5O/c18-16-6-5-15-17(21(16)11-12-7-9-19-10-8-12)20-13-3-1-2-4-14(13)22(15)23/h1-10,18H,11H2

InChI Key

SSUUSOSARAGSNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=[N+]2[O-])C=CC(=N)N3CC4=CC=NC=C4

Origin of Product

United States

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